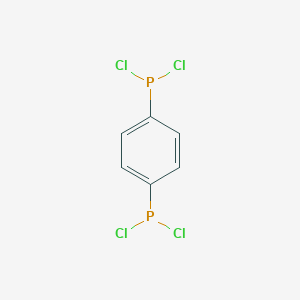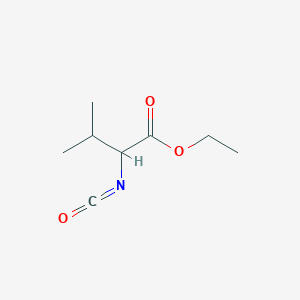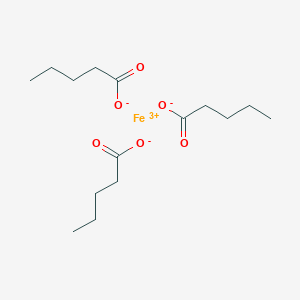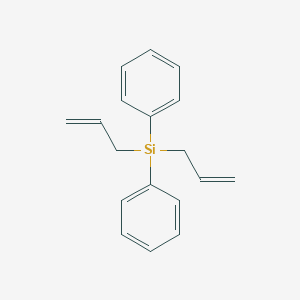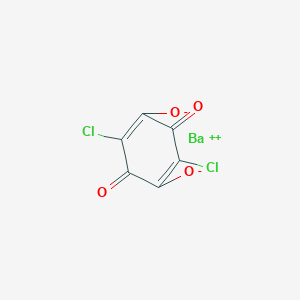
Sal de bario del ácido cloranílico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
barium(2+);2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diolate is a chemical compound with the molecular formula C6H2Cl2O4Ba. This compound is a derivative of chloranilic acid, where the barium ion forms a salt with the dichloro-dihydroxy-benzoquinone structure. It is known for its unique chemical properties and applications in various scientific fields.
Aplicaciones Científicas De Investigación
barium(2+);2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diolate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the manufacturing of dyes, pigments, and as a catalyst in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of barium(2+);2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diolate typically involves the reaction of chloranilic acid with barium hydroxide. The reaction is carried out in an aqueous medium, where chloranilic acid is dissolved and then reacted with a stoichiometric amount of barium hydroxide. The reaction mixture is then filtered to obtain the barium salt as a precipitate.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but involves larger reaction vessels and more controlled conditions to ensure purity and yield. The process includes:
- Dissolving chloranilic acid in water.
- Adding barium hydroxide solution slowly with constant stirring.
- Maintaining the reaction temperature around 25-30°C.
- Filtering and washing the precipitate to remove impurities.
- Drying the product under vacuum to obtain the pure barium salt.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions where the hydroxy groups are oxidized to form quinones.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: The chlorine atoms can be substituted by other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Dichloroquinone derivatives.
Reduction: Dichlorohydroquinone derivatives.
Substitution: Various substituted benzoquinone derivatives depending on the nucleophile used.
Mecanismo De Acción
The mechanism of action of this compound involves its ability to participate in redox reactions due to the presence of hydroxy and chloro groups. It can act as an electron donor or acceptor, making it useful in various catalytic processes. The molecular targets and pathways involved include:
Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites.
Electron Transfer: Participates in electron transfer reactions, which are crucial in many biological and chemical processes.
Comparación Con Compuestos Similares
Chloranilic Acid: The parent compound with similar redox properties.
2,5-Dihydroxy-1,4-benzoquinone: A similar compound with hydroxy groups instead of chloro groups.
2,5-Dichloro-1,4-benzoquinone: Lacks the hydroxy groups but has similar chloro substitution.
Uniqueness: The presence of both chloro and hydroxy groups in barium(2+);2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diolate makes it unique in its reactivity and applications. The barium salt form also enhances its stability and solubility in certain solvents, making it more versatile for industrial and research applications.
Propiedades
Número CAS |
13435-46-6 |
|---|---|
Fórmula molecular |
C6H2BaCl2O4 |
Peso molecular |
346.31 g/mol |
Nombre IUPAC |
barium(2+);2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diolate |
InChI |
InChI=1S/C6H2Cl2O4.Ba/c7-1-3(9)5(11)2(8)6(12)4(1)10;/h9,12H; |
Clave InChI |
MKVTZPTZOROPDP-UHFFFAOYSA-N |
SMILES |
C1(=C(C(=O)C(=C(C1=O)Cl)[O-])Cl)[O-].[Ba+2] |
SMILES canónico |
C1(=C(C(=O)C(=C(C1=O)Cl)O)Cl)O.[Ba] |
| 13435-46-6 | |
Descripción física |
Brown powder; [MSDSonline] |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


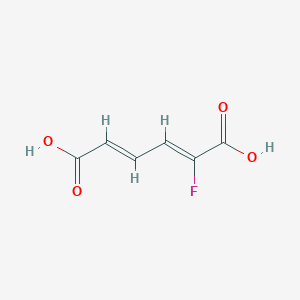
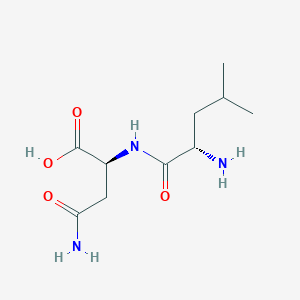
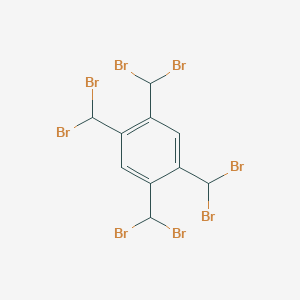
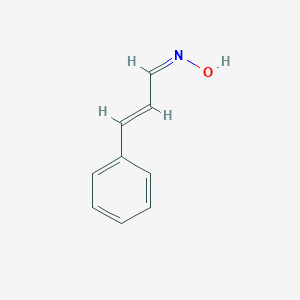
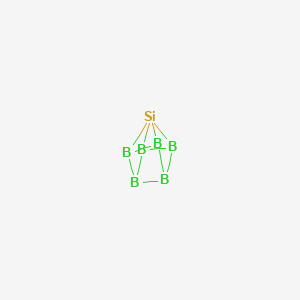
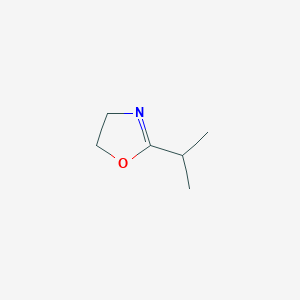
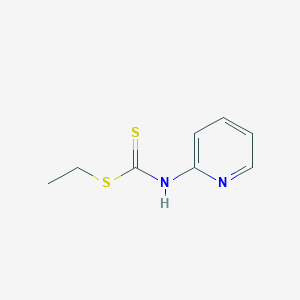
![[4-(4-Phosphonophenyl)phenyl]phosphonic acid](/img/structure/B83617.png)
